

Application Note: Quantification of Cholecalciferol in Adipose Tissue Using LC-HRMS/MS

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Compound of Interest

Compound Name: Vitamin D3;Cholecalciferol

Cat. No.: B14798989

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Introduction

Vitamin D, a crucial fat-soluble vitamin, is primarily stored in adipose tissue. Its quantification in this matrix is vital for understanding its metabolism, particularly in relation to obesity and associated metabolic diseases. This application note describes a robust and sensitive method for the quantification of cholecalciferol (Vitamin D3) in adipose tissue using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS). The methodology leverages a derivatization strategy to enhance ionization efficiency and achieve low detection limits, making it suitable for the analysis of small tissue samples.^{[1][2][3]} This approach allows for the accurate and simultaneous measurement of cholecalciferol and its key metabolites.^{[1][2][3]}

Principle

The method involves the extraction of cholecalciferol from adipose tissue, followed by a derivatization step using Amplifex® reagent to improve the stability and ionization of the analyte.^{[1][2][3]} The derivatized sample is then analyzed by LC-HRMS/MS. Separation is achieved using a reversed-phase liquid chromatography system, and detection is performed with a high-resolution mass spectrometer operating in positive ion mode. Quantification is based on external calibration curves generated from standards.^[1]

Experimental Protocols

1. Sample Preparation

This protocol is adapted from a method developed for the analysis of vitamin D metabolites in mouse adipose tissue.[\[1\]](#)

- Materials:
 - Adipose tissue samples
 - Deuterated internal standards
 - Acetonitrile (AcN)
 - Ethyl acetate (EtOAc)
 - Methanol (MeOH)
 - Water (H₂O)
 - Potassium phosphate buffer (K₂HPO₄, 0.4 M)
 - Oasis HLB solid-phase extraction (SPE) cartridges
 - Amplifex® derivatizing reagent
 - Nitrogen gas evaporator
- Procedure:
 - Homogenize a known weight of adipose tissue.
 - Add a working solution of deuterated internal standard to the homogenate.
 - Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging.
 - Collect the supernatant and dry it under a stream of nitrogen.
 - Condition the Oasis HLB SPE cartridges with ethyl acetate, methanol, and water.[\[1\]](#)

- Reconstitute the dried extract with methanol and 0.4 M K_2HPO_4 and load it onto the conditioned SPE cartridge.[\[1\]](#)
- Wash the cartridge with water and 70% methanol.[\[1\]](#)
- Elute the analytes with acetonitrile.[\[1\]](#)
- Dry the eluate under nitrogen.
- Perform derivatization by adding the Amplifex® reagent to the dried sample.

2. LC-HRMS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column
 - Mobile Phase A: 0.1% Formic Acid in Water[\[1\]](#)
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile[\[1\]](#)
 - Flow Rate: 400 $\mu\text{L}/\text{min}$ [\[1\]](#)
 - Column Temperature: 40 $^{\circ}\text{C}$ [\[1\]](#)
 - Injection Volume: 5 μL [\[1\]](#)
 - Gradient:
 - Start with 30% B for 4 min.
 - Increase to 65% B over 6 min.
 - Hold at 65% B for 2 min.
 - Increase to 100% B over 4 min.
 - Return to initial conditions over 2 min.

- Total run time: 18 min.[1]
- High-Resolution Mass Spectrometry (HRMS/MS) Conditions:
 - Ionization Mode: Positive Ion Electrospray (H-ESI)[1]
 - Spray Voltage: 3500 V[1]
 - Capillary Temperature: 320 °C[1]
 - H-ESI Probe Temperature: 310 °C[1]
 - Sheath Gas Flow: 30 (arbitrary units)[1]
 - Auxiliary Gas Flow: 8 (arbitrary units)[1]
 - S-lens RF Level: 55 V[1]
 - Acquisition Mode: Parallel Reaction Monitoring (PRM)[1]

Data Presentation

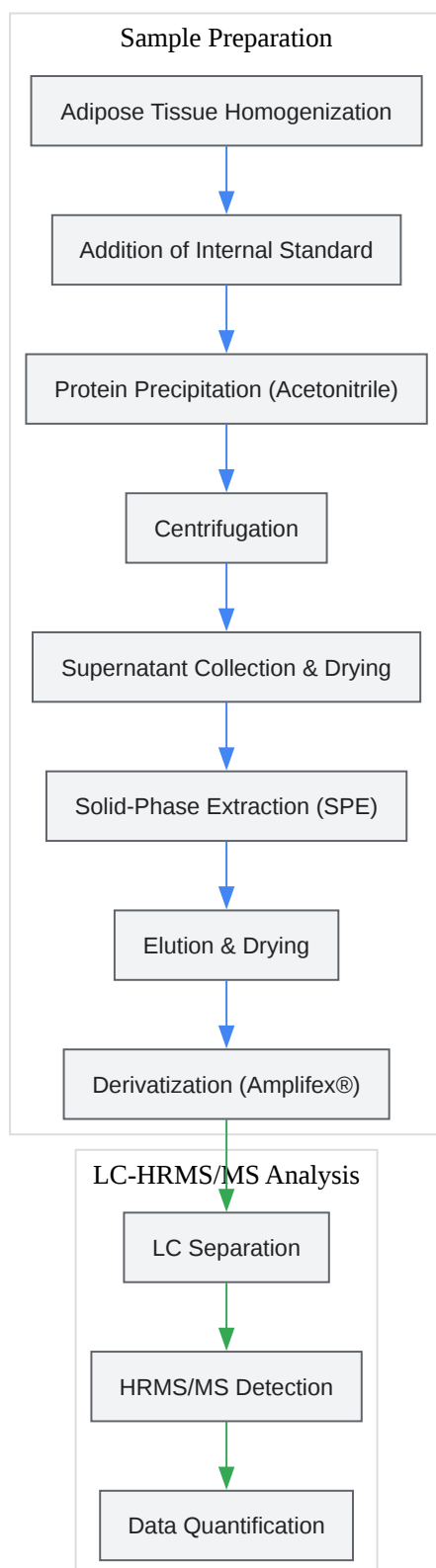
Table 1: Quantitative Parameters for Cholecalciferol Analysis

Parameter	Value	Reference
Limit of Quantification (LoQ)	0.78 ng/mL	[2]
Calibration Curve Range	0.20–50 ng/mL	[1]
Intra-day Precision (%RSD)	0.8–6.0%	[2]
Inter-day Precision (%RSD)	2.0–14.4%	[2]

Table 2: Mass Spectrometry Parameters for Derivatized Cholecalciferol

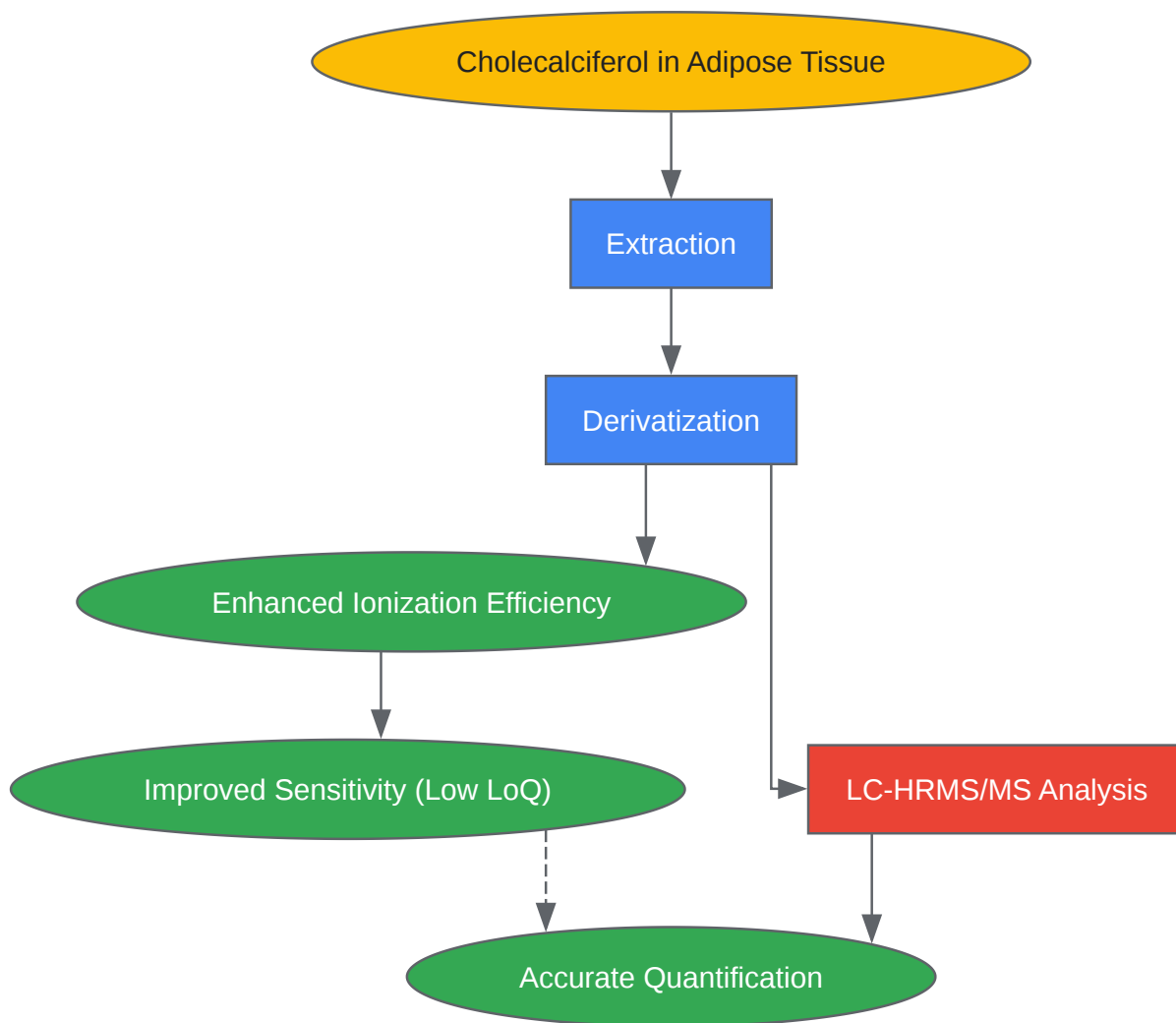
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Cholecalciferol-Amplifex	716.50	657.43
d3-Cholecalciferol-Amplifex	719.50	660.45

Visualizations



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Caption: Experimental workflow for cholecalciferol quantification.



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Caption: Rationale for the analytical approach.

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References

- 1. Simple Fast Quantification of Cholecalciferol, 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in Adipose Tissue Using LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Fast Quantification of Cholecalciferol, 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in Adipose Tissue Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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